Eicosyl beta-glucoside
Description
Properties
CAS No. |
164202-67-9 |
|---|---|
Molecular Formula |
C26H52O6 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26-/m1/s1 |
InChI Key |
DHFUFHYLYSCIJY-WSGIOKLISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Classification and Structural Context Within Glycoside Chemistry
Glycosides are a broad class of compounds in which a sugar molecule is bound to another functional group via a glycosidic bond. The compound eicosyl beta-glucoside is classified as an alkyl glucoside, a specific type of O-glycoside.
Structurally, this compound consists of a glucose molecule (the glycone) linked to a 20-carbon alkyl chain, known as eicosanol (B47690) (the aglycone), through a glycosidic bond. This bond is formed between the anomeric carbon of the glucose ring and the oxygen atom of the eicosanol. The designation "beta" indicates the stereochemistry at this anomeric carbon; the eicosyl group is on the same side of the ring as the C6 hydroxymethyl group, which is the equatorial position in the standard chair conformation of glucose. uni.lu
The key structural features are:
Glycone: A single glucose unit.
Aglycone: A saturated 20-carbon (eicosyl) chain.
Glycosidic Bond: A beta-configured O-glycosidic linkage.
This amphipathic structure, possessing a polar, hydrophilic glucose head and a long, nonpolar, hydrophobic alkyl tail, is central to its function. nih.gov The length of the alkyl chain (C20 in this case) significantly influences its physical properties, such as its critical micelle concentration (CMC) and its behavior in aqueous and non-aqueous environments. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C26H52O6 | uni.luepa.gov |
| Molecular Weight | 460.7 g/mol | nih.gov |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | nih.gov |
Significance of Alkyl Glucosides As Glycoconjugates in Biochemical Systems
Glycoconjugates, molecules containing a carbohydrate linked to a non-sugar moiety like a protein or lipid, are fundamental to numerous biological processes. beilstein-journals.orgdiva-portal.org They are often found on cell surfaces and are involved in cell recognition, signaling, and adhesion. diva-portal.orgresearchgate.net While eicosyl beta-glucoside is a synthetic glycoconjugate, its structure mimics naturally occurring glycolipids, making it a valuable tool in biochemistry. diva-portal.org
The primary significance of long-chain alkyl glucosides in biochemical research lies in their properties as non-ionic surfactants. wikipedia.org They are particularly effective at solubilizing integral membrane proteins without denaturing them, which is a critical step for their purification and subsequent structural and functional analysis. wikipedia.org The choice of detergent is crucial, as it must disrupt the lipid bilayer of the cell membrane while preserving the native conformation and activity of the protein. Alkyl glucosides like octyl glucoside are widely used for this purpose. wikipedia.org
Long-chain alkyl glucosides are also employed in studies of lipid-protein interactions and the reconstitution of membrane proteins into artificial lipid bilayers (liposomes). Their defined chemical structure and amphipathic nature allow for the controlled formation of micelles and other phases that can be manipulated for experimental purposes. rsc.org Furthermore, the metabolism of structurally related alkyl glucosides involves hydrolysis of the glycosidic bond to yield glucose and the corresponding fatty alcohol, which can then be further metabolized by cellular pathways. europa.eu
Historical Context of Glycoside Research and Enzymatic Synthesis Approaches
Chemical Synthesis Approaches for Alkyl Glycosides
Chemical methods for synthesizing alkyl glycosides are well-established but often require harsh reaction conditions and can lead to complex product mixtures.
Direct glucosidation, often referred to as the Fischer glycosylation, is a primary chemical route for producing alkyl glycosides. This method involves the direct reaction of a carbohydrate, such as D-glucose, with a long-chain fatty alcohol, like eicosanol (B47690), in the presence of an acid catalyst at elevated temperatures. atamanchemicals.com This approach is favored for its simplicity but typically results in a mixture of products, including α- and β-anomers, as well as polyglucosides where multiple glucose units are attached. researchgate.net
To enhance catalytic performance and product selectivity, various catalysts have been investigated. Solid acid catalysts, such as zeolites and sulfated zirconia, offer advantages in terms of reusability and reduced corrosion. atamanchemicals.comiyte.edu.tr For instance, the use of zeolite catalysts in the reaction of D-glucose with 1-decanol (B1670082) has been demonstrated. atamanchemicals.com More recently, solid superacid polymers like Aquivion PFSA have shown high activity and selectivity in the glycosylation of glucose with fatty alcohols, achieving high yields and reactor productivity. acs.org This catalyst was also effective when using glucose syrup, a less pure and cheaper starting material. acs.org
| Catalyst | Alcohol Reactant | Key Finding | Reference |
|---|---|---|---|
| Zeolite Catalysts | 1-Decanol | Demonstrated feasibility for direct glucosidation to produce alkyl polyglycosides. | atamanchemicals.com |
| H-Beta Zeolite | Octyl and Dodecyl Alcohols | Used for both direct synthesis and a two-step transacetalization method. | iyte.edu.tr |
| Aquivion PFSA (Solid Superacid) | Fatty Alcohols | Achieved 85% yield of alkyl polyglucosides with a low degree of polymerization (DP = 1.2), surpassing the performance of H₂SO₄. | acs.org |
| Sulfated Zirconia (SO₄²⁻/ZrO₂) | General Esterification/Glycosidation | Fibrous solid acid catalysts have been developed for esterification, a related acid-catalyzed reaction. | iyte.edu.tr |
Achieving high selectivity for the β-anomer, as in eicosyl beta-glucoside, is a significant challenge in chemical synthesis. Uncontrolled reactions often yield a mixture of α- and β-glycosides. researchgate.net To direct the stereochemical outcome, chemists employ regioselective strategies, which typically involve the use of protecting groups and specific reaction conditions.
A key strategy for forming 1,2-trans-glycosides (which corresponds to β-glycosides for D-glucose) is the use of a "participating" protecting group at the C-2 position of the glucose donor. Acyl groups, like acetyl, are commonly used for this purpose. During the reaction, the C-2 acyl group forms a cyclic intermediate that blocks the α-face of the molecule, forcing the incoming alcohol to attack from the β-face, resulting in the desired β-anomer. dtu.dk
The choice of solvent also plays a critical role. Polar, coordinating solvents like acetonitrile (B52724) can promote the formation of β-glycosides, while non-polar solvents tend to favor α-anomers. dtu.dk However, these methods add complexity and cost to the synthesis due to the additional steps required for protecting and deprotecting the hydroxyl groups. scholaris.ca Developing protecting-group-free syntheses that still afford high selectivity remains an active area of research. scholaris.ca
Enzymatic Synthesis Pathways Utilizing Biocatalysts
Enzymatic synthesis offers a powerful alternative to chemical methods, providing exceptional regio- and stereoselectivity under mild reaction conditions. researchgate.netresearchgate.net Glycoside hydrolases (GHs), particularly β-glucosidases, are often used as catalysts. These enzymes can catalyze the formation of glycosidic bonds through either reverse hydrolysis or transglycosylation. researchgate.netnih.gov
β-Glucosidases (E.C. 3.2.1.21) are enzymes that naturally hydrolyze β-glycosidic bonds. nih.gov However, by manipulating reaction conditions, their catalytic activity can be harnessed for synthesis. Retaining β-glucosidases, which operate via a double-displacement mechanism, are particularly suitable for this purpose as they form a covalent glycosyl-enzyme intermediate that can be intercepted by an alcohol acceptor. nih.govmdpi.com
Reverse hydrolysis is a thermodynamically controlled process where the normal hydrolytic reaction of a β-glucosidase is reversed. researchgate.net This is achieved by creating a reaction environment with a high concentration of substrates (glucose and a fatty alcohol like eicosanol) and very low water activity. researchgate.netnih.gov This shifts the reaction equilibrium away from hydrolysis and towards the synthesis of the alkyl glucoside.
While conceptually straightforward, yields from reverse hydrolysis are often limited because the thermodynamic equilibrium strongly favors the hydrolysis of the product. researchgate.net To improve yields, researchers have focused on enzyme engineering and optimizing reaction media. For example, an engineered N189F mutant of dalcochinase, a β-glucosidase, has shown significantly improved synthesis of long-chain alkyl glucosides like octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG). nih.govnih.gov The use of non-aqueous systems, such as organic solvents or ionic liquids, is crucial for minimizing water content and improving the solubility of the long-chain alcohol substrates. nih.govresearchgate.net
| Enzyme | Product | Reaction System | Yield | Reference |
|---|---|---|---|---|
| N189F dalcochinase mutant | Octyl β-D-glucopyranoside (OG) | Buffer-saturated octanol (B41247) | 57.5 mol% | nih.gov |
| N189F dalcochinase mutant | Octyl β-D-glucopyranoside (OG) | 20% (v/v) octanol and 70% (v/v) [BMIm][PF₆] ionic liquid | 67 mol% | nih.gov |
| N189F dalcochinase mutant | Decyl β-D-glucopyranoside (DG) | 20% (v/v) decanol, 20% (v/v) acetone, 50% (v/v) [BMIm][PF₆] | 64 mol% | nih.gov |
| Almond β-glucosidase | Octyl-β-glucoside | Monophasic octanol | 15.2% | ftb.com.hr |
Transglucosylation is a kinetically controlled process that is often more efficient than reverse hydrolysis for synthesizing alkyl glucosides. nih.govnih.gov In this mechanism, the β-glucosidase uses an activated sugar donor, such as cellobiose (B7769950) or p-nitrophenyl-β-D-glucoside (pNPG), instead of monosaccharide glucose. nih.govnih.gov
The reaction proceeds in two steps, characteristic of retaining glycosidases: nih.govmdpi.com
Glycosylation: The enzyme cleaves the glycosidic bond of the donor substrate, releasing the aglycone (e.g., p-nitrophenol) and forming a covalent glucosyl-enzyme intermediate.
Deglycosylation: The glucosyl moiety is then transferred from the enzyme's active site to an acceptor molecule. In the presence of a suitable alcohol acceptor (like eicosanol), the acceptor can compete with water. If the alcohol attacks the intermediate, a new alkyl glucoside is formed (transglycosylation). If water attacks, glucose is released (hydrolysis). nih.govnih.gov
The efficiency of the process is determined by the ratio of transglycosylation to hydrolysis. nih.gov This ratio can be improved by using high concentrations of the alcohol acceptor, controlling the water activity, and through protein engineering to create enzyme variants with a higher affinity for alcohol acceptors or reduced hydrolytic activity. nih.govlu.selu.se Studies with almond β-glucosidase showed that the yield for octyl-β-glucoside synthesis via transglycosylation (using pNPG as a donor) was over twice as high as the yield obtained via reverse hydrolysis. ftb.com.hr
| Enzyme | Synthesis Route | Glycosyl Donor | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Almond β-glucosidase | Transglycosylation | p-nitrophenyl-β-glucoside | Monophasic octanol, water activity 0.94 | 36.4% | ftb.com.hr |
| Almond β-glucosidase | Reverse Hydrolysis | Glucose | Monophasic octanol | 15.2% | ftb.com.hr |
Broader Applications of Glycosyl Hydrolases
Glycosyl hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov However, under specific conditions, their catalytic activity can be reversed to synthesize glycosides, a process known as transglycosylation. d-nb.infobeilstein-journals.org This approach is a greener alternative to traditional chemical synthesis methods, which often involve harsh conditions and toxic catalysts. nih.gov
Cyclomaltodextrin Glucanotransferase (CGTase) in Oligomer Elongation
Cyclomaltodextrin glucanotransferase (CGTase) is a key enzyme in the synthesis of alkyl glycosides with longer carbohydrate chains. lu.segoogle.com CGTase, a member of the α-amylase family, catalyzes the transfer of glucose units from a donor, such as starch or cyclodextrins, to an acceptor molecule like an alkyl glucoside. wikipedia.org This process, known as disproportionation, allows for the controlled elongation of the glycoside's sugar head group. frontiersin.org
The primary reactions catalyzed by CGTase include cyclization, coupling, and disproportionation. wikipedia.org For oligomer elongation, the coupling and disproportionation reactions are of particular interest. In a typical reaction, CGTase can transfer multiple glucose residues in a single step, making it an efficient method for producing a variety of alkyl glycosides with oligomeric head groups. google.com For example, CGTase has been successfully used to extend the sugar chain of dodecyl-β-(1,4)-maltoside (DDM) to produce dodecyl-β-(1,4)-maltooctaoside (DDMO). lu.se The enzyme's specificity is influenced by the acceptor molecule, with a preference for those carrying a free 4-hydroxyl group. nih.gov
Table 1: CGTase-Catalyzed Elongation of Alkyl Glycosides
| Glycosyl Donor | Acceptor | Enzyme Source | Main Product | Reference |
|---|---|---|---|---|
| α-cyclodextrin | Dodecyl-β-(1,4)-maltoside | Bacillus macerans | Dodecyl-β-(1,4)-maltooctaoside | lu.se |
| Starch | C12/C14 Alkyl polyglucoside | Bacillus macerans | Alkyl (gluco)6-pyranoside | lu.se |
Lipase-Assisted Esterification for Glycoside Derivatives
Lipases are versatile enzymes commonly used for the synthesis of esters. In the context of glycosides, lipases catalyze the regioselective acylation of the sugar moiety, leading to the formation of alkyl glycoside fatty acid esters. zendy.iotandfonline.com This enzymatic esterification offers a high degree of selectivity, often targeting the primary hydroxyl group of the sugar, without the need for complex protection and deprotection steps required in chemical synthesis. tandfonline.comunimi.it
The reaction is typically carried out in non-aqueous media to shift the equilibrium towards synthesis. zendy.io Various lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Mucor miehei, have been employed for this purpose. nih.gov The choice of enzyme can influence the selectivity of the esterification. For example, Mucor miehei lipase (B570770) has shown high selectivity for the primary hydroxyl group on the polyethylene (B3416737) glycol chain of a glucoside substrate. nih.gov The reaction conditions, including the solvent, temperature, and substrate concentrations, are optimized to achieve high conversion rates. zendy.io For instance, the synthesis of alkyl glycoside fatty acid esters using a Candida sp. lipase was optimized at a 1:4 molar ratio of alkyl glycoside to methyl oleate (B1233923) in a benzene/pyridine solvent system at 55°C. zendy.io
Optimization of Biocatalytic Synthesis Conditions
To enhance the yield and efficiency of enzymatic glycoside synthesis, various reaction parameters and systems are continuously being explored.
Non-Aqueous Reaction Systems: Organic Solvents, Ionic Liquids, and Co-Solvent Mixtures
The use of non-aqueous reaction systems is a key strategy to favor the synthesis of glycosides over hydrolysis. d-nb.info Organic solvents, ionic liquids, and co-solvent mixtures provide an environment where the low water activity shifts the reaction equilibrium towards the formation of glycosidic bonds. d-nb.inforesearchgate.net
Two-phase solvent systems, where the alcohol substrate also serves as the organic phase, have been shown to improve yields. d-nb.info For example, the synthesis of hexyl- and octyl-glucosides has been successfully carried out in such systems. nih.gov The choice of organic solvent is critical, as it can affect enzyme activity and stability. researchgate.net Hydrophilic solvents are generally less favorable as they can strip the essential water layer from the enzyme, leading to denaturation. researchgate.net
Deep Eutectic Solvents (DES) as Green Reaction Media
Deep eutectic solvents (DES) have emerged as promising green alternatives to conventional organic solvents for biocatalytic processes. nih.gov DES are mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea, glycerol, or sugars) that form a liquid at a lower temperature than the individual components. nih.govrug.nl
DES offer several advantages, including low cost, biodegradability, and the ability to dissolve a wide range of substrates, including poorly soluble sugars. nih.govuni-hannover.de They can be used as the sole solvent or as co-solvents with water. rug.nl Research has shown that while pure DES can sometimes deactivate enzymes, their use as co-solvents can enhance enzyme activity and stability. nih.govrug.nl For instance, a choline chloride:urea based DES was found to be a suitable medium for the alcoholysis reaction catalyzed by α-amylase. nih.gov In some cases, a "2-in-1" DES system can be employed, where one of the DES components also acts as a substrate, such as in the synthesis of alkyl glucosides using a choline chloride-glucose DES. researchgate.net
Table 2: Effect of DES as Co-solvents on β-glucosidase Activity
| DES Composition (HBA:HBD) | Relative Activity (%) | Reference |
|---|---|---|
| Choline chloride:Urea | ~120% | rug.nl |
| Choline chloride:Glycerol | ~140% | rug.nl |
| Choline chloride:Butylene glycol | ~150% | rug.nl |
| Betaine:Glycerol | ~130% | rug.nl |
Note: Activity is relative to the enzyme activity in a DES-free solution.
Microwave-Assisted Enzymatic Reactions
Microwave irradiation has been explored as a method to accelerate enzymatic reactions. d-nb.info This technique can significantly reduce reaction times and potentially increase product yields by providing efficient and uniform heating. google.comsciforum.net
While microwave-assisted synthesis is more commonly associated with chemical methods, its application in enzymatic synthesis is a growing area of interest. d-nb.infooalib.com The focused heating can enhance enzyme kinetics, though care must be taken to avoid thermal denaturation of the enzyme. d-nb.info For the chemical synthesis of alkyl glucosides, microwave assistance has been shown to shorten reaction times from hours to minutes. google.com For example, a method using p-toluenesulfonic acid as a catalyst under microwave irradiation synthesized alkyl glucosides in 3-10 minutes. google.com Another study on the production of alkyl-polyglucosides from Sacha inchi oil and glucose reduced the reaction time from 120 minutes with conventional heating to 20 minutes using microwaves. redalyc.org Further research is needed to fully optimize this technique for the enzymatic synthesis of compounds like this compound.
Substrate Specificity and Enzyme Engineering for Enhanced Yields
The enzymatic synthesis of long-chain alkyl glucosides, such as this compound, is a highly specific process catalyzed by enzymes like β-glucosidases. These enzymes facilitate the formation of a glycosidic bond between a sugar (glucose) and a long-chain fatty alcohol (like eicosanol). The reaction can proceed via two main pathways: reverse hydrolysis, where the enzyme works in reverse in a low-water environment, or transglycosylation, where a glycosyl donor is used to transfer the sugar moiety to the alcohol. nih.govresearchgate.netresearchgate.net
The inherent challenge in synthesizing glucosides with long alkyl chains (C8 and longer) lies in the substrate specificity of the enzymes. researchgate.net Many natural β-glucosidases have active sites that are optimized for shorter chain alcohols or their natural substrates, making them less efficient at accommodating bulky, hydrophobic molecules like eicosanol. researchgate.netoup.com The enzyme's active site is typically described as having glycone (-1) and aglycone (+1) subsites; the aglycone subsite must be able to bind the alcohol acceptor. oup.com For long-chain alcohols, this binding can be sterically hindered, leading to low reaction yields. researchgate.net
A notable example involves the β-glucosidase from Thermotoga maritima (TmBglA). Site-directed mutagenesis was used to create several mutants. The N222F mutant, for instance, showed the highest catalytic efficiency for the synthesis of hexyl-β-glycoside, increasing the yield by over 57% compared to the wild-type enzyme. nih.govoup.com This improvement was attributed to creating a more suitable environment for the alcohol in the active site, which also suppressed the unwanted hydrolysis of the product. nih.gov Similarly, the N189F mutant of a dalcochinase from Dalbergia cochinchinensis has demonstrated significant potential for synthesizing octyl and decyl β-D-glucosides, achieving high yields in non-aqueous systems like ionic liquids. researchgate.netnih.gov These engineered enzymes show great promise for the commercial production of various long-chain alkyl glucosides. nih.gov
Table 1: Engineered β-Glucosidases for Alkyl Glucoside Synthesis
| Enzyme/Mutant | Source Organism | Target Product | Key Finding | Reference |
|---|---|---|---|---|
| N189F dalcochinase | Dalbergia cochinchinensis | Octyl & Decyl Glucoside | Achieved high yields (67% for octyl glucoside) in ionic liquid co-solvent systems. nih.gov | researchgate.netnih.gov |
| N222F, Y295F, F414S | Thermotoga maritima | Hexyl Glucoside | N222F mutant increased product yield by 57.42% compared to wild-type by creating a more favorable active site for hexanol. nih.gov | nih.govoup.com |
| HGT-BG | Aspergillus oryzae | General (Broad Specificity) | A highly glucose-tolerant β-glucosidase, a desirable trait for synthesis reactions with high substrate concentrations. nih.gov | nih.gov |
| Lfa2 | Soil Metagenome | General (Broad Specificity) | A β-glucosidase with a broad substrate range and high tolerance to glucose and ethanol, making it a robust candidate for biocatalysis. frontiersin.org | frontiersin.org |
Heterogeneous Catalysis in Alkyl Glucoside Production
Heterogeneous catalysts offer a more sustainable alternative to traditional homogeneous acid catalysts (like sulfuric or p-toluenesulfonic acid) used in the chemical synthesis of alkyl glucosides, known as the Fischer glycosylation method. d-nb.infoacs.organalis.com.my Solid acid catalysts are advantageous because they are easily separated from the reaction mixture, are often reusable, and can minimize waste and corrosion issues. acs.organalis.com.my
Zeolite-Based Catalysts
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them effective catalysts for alkyl glucoside synthesis. mdpi.commdpi.com Their catalytic performance is influenced by pore architecture, acid strength, and the Si/Al ratio. mdpi.comresearchgate.net
Different types of zeolites have been studied for this reaction, including H-Beta, H-FAU (Faujasite), and H-MFI. mdpi.commdpi.com Research on the direct glucosidation of 1-decanol with glucose found that H-FAU zeolite, which has a weaker acid strength but a high number of acid sites, exhibited the highest glucose conversion. mdpi.comresearchgate.net In general, glucose conversions on FAU, MFI, and BEA type zeolites can exceed 70%. mdpi.com
Zeolite Beta (H-Beta) has been identified as a particularly active catalyst for producing both short- and long-chain alkyl glucosides. mdpi.com Its three-dimensional large-pore system and strong Brønsted acid sites facilitate the reaction. iyte.edu.tr The hydrophobicity and crystal size of the Beta zeolite also play a role in its effectiveness. analis.com.my Studies have shown that the selectivity towards the desired decyl glucopyranoside increases as the Si/Al ratio of the zeolite decreases, which corresponds to an increase in the number of acid sites. mdpi.comresearchgate.net
Table 2: Performance of Zeolite Catalysts in Decyl Glucoside Synthesis
| Zeolite Catalyst | Si/Al Ratio | Glucose Conversion (%) | Decyl Glucoside Yield (%) | Key Observation | Reference |
|---|---|---|---|---|---|
| H-FAU(3) | 3 | >90 | ~65 | Highest conversion and yield, attributed to weaker acid strength and high number of acid sites. | mdpi.com |
| H-BEA(13) | 13 | ~85 | ~62 | High activity with a large pore structure. | mdpi.com |
| H-MFI(25) | 25 | ~75 | ~61 | Good activity, but lower conversion than zeolites with more acid sites. | mdpi.com |
| H-MOR(10) | 10 | <70 | <60 | Lower activity, possibly due to pore structure limitations. | mdpi.com |
Silica-Supported Solid Acid Catalysts
Another important class of heterogeneous catalysts involves immobilizing an acidic species onto a high-surface-area silica (B1680970) support. iyte.edu.trresearchgate.net This approach combines the catalytic power of strong acids with the practical benefits of a solid, easily recoverable material. analis.com.myresearchgate.net
Common examples include:
Sulfuric acid immobilized on silica (H₂SO₄/SiO₂): This catalyst is prepared by a simple procedure and has proven to be an efficient and recyclable solid acid for glycosylation reactions. analis.com.myresearchgate.net It can achieve high glucose conversion (close to 100%) under relatively mild conditions (e.g., 110°C). researchgate.net
Sulfonated Mesoporous Silica (e.g., Propyl-SO₃H-SBA-15): These materials feature sulfonic acid groups covalently attached to the inner surface of ordered mesoporous silica like SBA-15. The large, uniform pores of SBA-15 (5-10 nm) help to overcome diffusion limitations, especially with long-chain alcohols. iyte.edu.trmdpi.com
Heteropolyacids on Silica: Strong heteropolyacids, such as tungstophosphoric acid (TPA) or silicotungstic acid, can be incorporated into mesoporous silica. iyte.edu.tranalis.com.my TPA-SBA-15 catalysts, for example, have demonstrated very high glucose conversions (>99%) and butyl glucoside yields (>95%) due to their strong Brønsted acidity derived from the Keggin ion structure of the TPA. iyte.edu.tr Silicotungstic acid supported on a silica sol-gel has also been used effectively for the synthesis of decyl glucosides. analis.com.my
These silica-based catalysts are highly versatile and their properties can be tuned by changing the type of acid, the acid loading, and the structure of the silica support. iyte.edu.trmdpi.com
Biochemical Characterization of Beta-Glucosidases
Beta-glucosidases (β-D-glucopyranoside glucohydrolases, E.C. 3.2.1.21) are a widespread group of enzymes that catalyze the cleavage of terminal non-reducing glucosyl residues from various glycosides and oligosaccharides. nih.gov Their activity is fundamental to numerous biological processes across all domains of life. nih.gov
Beta-glucosidases are ubiquitous, found in archaea, eubacteria, and eukaryotes. nih.govnih.gov This wide distribution reflects their diverse physiological roles, which include biomass conversion in microorganisms, metabolism of glycolipids and foreign glycosides in animals, and involvement in defense, lignification, and phytohormone activation in plants. nih.gov
Based on amino acid sequence similarities, beta-glucosidases have been categorized into several glycoside hydrolase (GH) families, primarily GH1, GH3, GH5, GH9, and GH30. nih.govnih.gov The majority of bacterial beta-glucosidases that have been isolated belong to the GH1 family. nih.gov
GH1, GH5, and GH30: These families are part of the GH Clan A and typically feature a (β/α)8-barrel structure. nih.gov
GH3: Enzymes in this family have an active site formed by two distinct domains. nih.gov
GH9: These enzymes possess an (α/α)6 barrel structure. nih.gov
Phylogenetic analysis of GH1 enzymes reveals distinct clades for bacteria, archaea, and eukaryotes, with some plant enzymes showing higher similarity to those from thermophilic bacteria and Archaea. nih.govacs.org Metagenomic studies continue to uncover novel beta-glucosidases from diverse environments, expanding our understanding of their phylogenetic landscape. acs.orgfrontiersin.org
Table 1: Phylogenetic Distribution of Beta-Glucosidase Families
| Glycoside Hydrolase (GH) Family | Structural Fold | Phylogenetic Domains |
|---|---|---|
| GH1 | (β/α)8-barrel | Bacteria, Archaea, Eukaryotes nih.govacs.org |
| GH3 | Two-domain | Bacteria, Archaea, Fungi nih.govfrontiersin.org |
| GH5 | (β/α)8-barrel | Bacteria, Fungi nih.gov |
| GH9 | (α/α)6 barrel | Bacteria nih.gov |
Glycoside hydrolases, including beta-glucosidases, utilize two primary catalytic mechanisms for cleaving glycosidic bonds: one that results in inversion of the anomeric configuration and another that retains it. nih.govacs.org Both mechanisms involve two key carboxylic acid residues (glutamic or aspartic acid) in the active site, acting as a general acid/base catalyst and a nucleophile. uniroma1.it
Retaining Mechanism: Most characterized beta-glucosidases, particularly those in families GH1, GH3, and GH30, are retaining enzymes. nih.govnih.gov This mechanism proceeds via a two-step, double-displacement reaction. uniroma1.it
Glycosylation: One glutamate (B1630785) residue acts as a nucleophile, attacking the anomeric carbon and forming a covalent glycosyl-enzyme intermediate. nih.gov The other glutamate residue acts as an acid catalyst, protonating the glycosidic oxygen to facilitate the departure of the aglycone. uniroma1.it
Deglycosylation: The acid/base glutamate residue then activates a water molecule, which attacks the anomeric carbon of the intermediate, releasing glucose with the original anomeric configuration retained. uniroma1.itresearchgate.net This process proceeds through oxocarbenium-ion-like transition states. nih.gov
Inverting Mechanism: Beta-glucosidases from the GH9 family employ an inverting mechanism. nih.govnih.gov This is a single-step reaction where an activated water molecule, assisted by a general base catalyst, directly attacks the anomeric carbon. nih.govresearchgate.net Simultaneously, a general acid catalyst protonates the leaving aglycone group, resulting in an inversion of the stereochemistry at the anomeric carbon. nih.govresearchgate.net
In addition to hydrolysis, beta-glucosidases can also catalyze transglycosylation and reverse hydrolysis reactions, which are utilized for the synthesis of various oligosaccharides and glycosides. nih.gov
The catalytic efficiency and stability of beta-glucosidases are significantly affected by environmental factors such as pH and temperature, as well as the presence of metal ions and inhibitors.
The optimal pH and temperature for beta-glucosidase activity vary widely depending on the source of the enzyme.
pH Optima: Fungal beta-glucosidases generally exhibit optimal activity in an acidic pH range, typically between 4.0 and 6.0. uniroma1.itnih.gov For instance, the beta-glucosidase from Penicillium italicum has an optimal pH of 4.5. nih.gov Bacterial beta-glucosidases often have optimal activity in a pH range of 6.0 to 7.0. uniroma1.it However, there are exceptions, such as the enzyme from Lactobacillus buchneri which has an optimum pH of 5.0. researchgate.net Some enzymes, like a thermophilic beta-glucosidase from a hot spring (LQ-BG5), show optimal activity at pH 4.6 and maintain stability over a broad pH range of 5.0 to 10.0. mdpi.com
Temperature Optima: The optimal temperature for beta-glucosidases also varies. For example, three extracellular beta-glucosidases from Aspergillus sp. YDJ14 had optimal temperatures of 50°C and 60°C. jmb.or.kr A beta-glucosidase from Melanocarpus sp. MTCC 3922 showed optimal activity at 60°C. bioline.org.br Thermophilic enzymes, such as LQ-BG5, can have optimal temperatures around 55°C and exhibit high thermostability, retaining activity after prolonged incubation at elevated temperatures. mdpi.com
Table 2: Examples of pH and Temperature Optima for Beta-Glucosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
|---|---|---|
| Penicillium italicum nih.gov | 4.5 | 65 |
| Aspergillus sp. YDJ14 (BGL-A1, BGL-A2) jmb.or.kr | 4.0 | 60 |
| Aspergillus sp. YDJ14 (BGL-A3) jmb.or.kr | 5.0 | 50 |
| Melanocarpus sp. MTCC 3922 bioline.org.br | 6.0 | 60 |
| Lactobacillus buchneri URN103L researchgate.net | 5.0 | N/A |
The activity of beta-glucosidases can be modulated by the presence of various metal ions and inhibitory compounds.
Metal Ions: The effect of metal ions is highly variable. Some beta-glucosidases are enhanced by monovalent and divalent cations like Na+, K+, Ca2+, and Mg2+. bioline.org.br For the enzyme from Melanocarpus sp., Zn2+ also had a positive influence. bioline.org.br In another study, the immobilization of beta-glucosidase with Zn2+ ions resulted in a significant increase in relative activity. nih.gov Conversely, heavy metals such as Cu(II), Zn(II), and Ni(II) have been shown to inhibit beta-glucosidase activity, with the degree of inhibition being dependent on pH and the type of buffer used. nih.govtandfonline.com For instance, Cu(II) strongly inhibited the enzyme in an acetate (B1210297) buffer but had no effect in a citrate (B86180) buffer. nih.govtandfonline.com
Enzyme Inhibitors: Beta-glucosidase inhibitors are compounds that block the enzyme's activity, often through competitive inhibition by mimicking the substrate. ontosight.ai Well-known inhibitors include deoxynojirimycin, castanospermine, and conduritol B epoxide. scbt.comoup.com These inhibitors can bind to the active site and interfere with the normal catalytic process. scbt.com For example, conduritol B epoxide is a mechanism-based irreversible inhibitor that forms a covalent bond with the catalytic nucleophile of retaining beta-glucosidases. oup.com Such inhibitors are valuable tools for studying enzyme mechanisms and have potential therapeutic applications. ontosight.ai
Table 3: Effects of Selected Metal Ions and Inhibitors on Beta-Glucosidase Activity
| Compound | Effect on Activity |
|---|---|
| Na+, K+, Ca2+, Mg2+ bioline.org.br | Positive influence |
| Zn2+ bioline.org.brnih.gov | Positive influence/Enhanced activity |
| Cu(II) bioline.org.brnih.govtandfonline.com | Inhibition (pH and buffer dependent) |
| Ni(II) nih.govtandfonline.com | Inhibition (pH and buffer dependent) |
| Deoxynojirimycin scbt.com | Competitive inhibition |
| Castanospermine scbt.com | Inhibition |
Factors Influencing Beta-Glucosidase Activity and Stability
In Vitro Enzyme Assembly and Cellulolytic Activity Studies
The synergistic action of cellulolytic enzymes, including beta-glucosidases, is crucial for the efficient breakdown of cellulose (B213188). In vitro studies focusing on the assembly of these enzymes are important for understanding and optimizing this process.
Cellulase (B1617823) systems are comprised of endoglucanases, exoglucanases (cellobiohydrolases), and beta-glucosidases. nih.govfrontiersin.org Endoglucanases and cellobiohydrolases break down cellulose into smaller oligosaccharides, primarily cellobiose. frontiersin.org Beta-glucosidase then hydrolyzes cellobiose to glucose, which is a critical step as cellobiose can inhibit the activity of the other cellulases. frontiersin.orgnih.gov
In vitro assembly of cellulase systems, often involving the creation of synthetic multi-enzyme complexes called cellulosomes, has been explored to enhance cellulolytic activity. nih.gov By fusing a beta-glucosidase to a scaffold protein along with other cellulases, the efficiency of cellulose saccharification can be significantly improved. nih.gov Studies have shown that the ratio of beta-glucosidase to other cellulases in these complexes is a critical factor for maximizing activity. nih.gov For example, a cellulosome complex with nearly equal numbers of cellulase and beta-glucosidase molecules exhibited maximum activity on crystalline cellulose. nih.gov
Analytical Characterization Techniques for Eicosyl Beta Glucoside and Its Derivatives
Spectroscopic Methods for Structural Analysis
Spectroscopic techniques are fundamental in elucidating the molecular architecture of eicosyl beta-glucoside. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its functional groups and the precise arrangement of its atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Progress and Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the synthesis of alkyl glucosides and confirming the presence of key functional groups. redalyc.org The formation of this compound involves the creation of an ether linkage (C-O-C) between the eicosyl alcohol and the glucose moiety. dergipark.org.tr The progress of this reaction can be tracked by observing changes in the FTIR spectrum. redalyc.org
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups in glucose and fatty alcohols, is a prominent feature. dergipark.org.tr The successful synthesis of the alkyl polyglycoside is confirmed by the appearance of a distinct C-O vibration peak around 1032 cm⁻¹, indicating the formation of the glycosidic ether bond. dergipark.org.tr Additionally, C-H stretching vibrations of the alkyl chain are observed in the 2800-3000 cm⁻¹ range. nih.gov For instance, studies on similar alkyl polyglycosides show characteristic peaks for C-H stretching at approximately 2924 cm⁻¹ and O-H stretching around 3361 cm⁻¹. dergipark.org.tr
Table 1: Characteristic FTIR Absorption Bands for Alkyl Glucosides
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance in this compound |
|---|---|---|---|
| 3600-3200 | O-H Stretching | Hydroxyl (-OH) | Indicates the presence of hydroxyl groups on the glucose unit. dergipark.org.tr |
| 3000-2800 | C-H Stretching | Alkyl (CH₂, CH₃) | Confirms the presence of the long eicosyl fatty chain. nih.gov |
| ~1735 | C-O-C Stretching | O-Glycosidic Bond | A small peak indicating the ether linkage. nih.gov |
| ~1466 | C-H Bending | Alkyl (CH₂) | Asymmetric bending of the alkyl chain. nih.gov |
| ~1377 | C-H Bending | Alkyl (CH₃) | Symmetric bending of the alkyl chain. nih.gov |
| ~1032 | C-O Stretching | Ether (C-O-C) | Confirms the formation of the glycosidic bond between glucose and eicosyl alcohol. dergipark.org.tr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural determination of this compound. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule. nih.govresearchgate.net
In the ¹H NMR spectrum of a typical alkyl glucoside, the protons of the alkyl chain's terminal methyl (CH₃) group appear at a chemical shift (δ) of around 0.85 ppm. analis.com.my The numerous methylene (B1212753) (CH₂) protons of the long alkyl chain produce a dominant signal between δ 1.24 and 1.52 ppm. analis.com.my The protons of the hydroxyl groups on the glucose unit are typically found around δ 4.3 ppm. analis.com.my The anomeric proton (H-1) of the glucose unit is particularly diagnostic, with its chemical shift and coupling constant revealing the α or β configuration of the glycosidic bond. researchgate.net For a β-glucoside, the anomeric proton signal appears as a doublet with a relatively large coupling constant. researchgate.net
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbons of the alkyl chain resonate in the upfield region, while the carbons of the glucose moiety, particularly the anomeric carbon (C-1), appear further downfield. scispace.com The chemical shift of the anomeric carbon is highly indicative of the glycosidic linkage. scispace.com Advanced NMR techniques can further elucidate the complete structure of the iridoid glucoside skeleton. ethernet.edu.et
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a Generic Long-Chain Alkyl Beta-Glucoside
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Alkyl Chain | ||
| -CH₃ | ~0.85 | ~14.0 |
| -(CH₂)n- | ~1.2-1.6 | ~22.0-32.0 |
| -O-CH₂- | ~3.5-3.9 | ~70.0 |
| Glucose Moiety | ||
| H-1 (Anomeric) | ~4.2-4.5 (d) | ~103.0-105.0 |
| H-2 to H-6 | ~3.0-4.0 | ~60.0-80.0 |
| C-1 (Anomeric) | - | ~103.0-105.0 |
| C-2 to C-6 | - | ~60.0-80.0 |
Note: Exact chemical shifts can vary depending on the solvent and specific molecular environment. Data is illustrative based on typical values for alkyl glucosides. analis.com.myresearchgate.netscispace.com
Chromatographic Methods for Separation and Identification
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and other components, as well as for its precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. imrpress.com For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov This typically involves converting the polar hydroxyl groups into less polar ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net
Once derivatized, the sample is introduced into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). bu.edu.eg The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries or by analyzing its fragmentation pattern. imrpress.com The fragmentation of the molecular ion can provide valuable structural information. bu.edu.eg For long-chain alkyl glucosides, GC-MS analysis of their trimethylsilyl derivatives allows for the differentiation of isomers based on their unique mass spectral fragmentation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC/ESI-MS/MS) for Alkyl Glucoside Profiling and Molecular Ion Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and electrospray ionization (ESI), is a cornerstone for the analysis of alkyl glucosides. nih.govresearchgate.net This technique is well-suited for non-volatile and thermally labile compounds like this compound, as it does not require derivatization. researchgate.net In LC-MS, the sample is first separated by liquid chromatography, often using a reversed-phase column where analytes are separated based on their hydrophobicity. nih.gov
Following separation, the eluent is introduced into the mass spectrometer via an ESI source, which generates gas-phase ions from the liquid phase. nih.gov Alkyl glucosides typically form protonated molecules [M+H]⁺ or, more commonly, stable sodium adducts [M+Na]⁺. nih.govresearchgate.net The mass spectrometer then analyzes these ions. For this compound, the expected molecular ion would correspond to its molecular weight plus the mass of the adduct ion (e.g., Na⁺).
Tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.gov A specific precursor ion (e.g., the [M+Na]⁺ of this compound) is selected and fragmented, and the resulting product ions are analyzed. researchgate.net The fragmentation pattern, which often involves the neutral loss of the glucose moiety, is characteristic of the compound's structure and can be used to distinguish it from other components in a complex mixture. nih.gov
Table 3: LC-MS Parameters for Alkyl Glucoside Analysis
| Parameter | Description | Typical Conditions for Alkyl Glucosides |
|---|---|---|
| Chromatography | ||
| Column | Stationary phase for separation | C18 reversed-phase. analis.com.my |
| Mobile Phase | Solvents used for elution | Gradient of water and methanol (B129727) or acetonitrile (B52724). nih.govnih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Method for generating ions | Electrospray Ionization (ESI), typically in positive mode. nih.gov |
| Detected Ions | Molecular species analyzed | [M+H]⁺ and [M+Na]⁺ adducts. nih.gov |
| Analysis Mode | Mass analysis method | Full scan for profiling, MS/MS for structural confirmation. researchgate.net |
Colorimetric Assays for Quantitative Analysis of Substrates and Products
Colorimetric assays are fundamental techniques for the quantitative analysis of this compound and its related compounds. These methods are valued for their simplicity, cost-effectiveness, and suitability for high-throughput screening. The quantification of this compound, which lacks a chromophore, typically necessitates a preliminary hydrolysis step to liberate the glucose moiety. Subsequently, the concentration of the released glucose or the remaining substrate can be determined using colorimetric reactions. This section details the prominent colorimetric assays employed for the analysis of both the substrate (this compound) and its primary hydrolysis product (glucose).
A common strategy for quantifying alkyl polyglucosides (APGs) like this compound involves acid hydrolysis to break the glycosidic bond, followed by the colorimetric determination of the resulting monosaccharide. researchgate.net This indirect approach is often necessary due to the absence of a suitable chromophore in the intact APG molecule. researchgate.net
Hydrolysis-Based Quantification of this compound
A notable method involves the acid-catalyzed hydrolysis of the alkyl polyglycoside, followed by the quantification of the liberated glucose. For instance, complete hydrolysis of an APG can be achieved by heating with 16 wt% sulfuric acid at 100 °C for 30 minutes. To prevent the separation of the hydrophobic fatty alcohol and subsequent clouding of the reaction mixture, 1,2-propylene glycol can be added. researchgate.net Following hydrolysis, the concentration of the cleaved glucose is determined spectrophotometrically.
One such determinative step utilizes the neocuproine (B1678164) assay, where the hydrolytically cleaved sugars reduce a Cu(II)-neocuproine complex. This reduction leads to a distinct color change, which can be measured at 452 nm. A linear relationship between the absorbance and the concentration of glucose (and thus the original alkyl polyglycoside) has been observed at concentrations up to 25 mg/L. researchgate.net Statistical analyses have established a lower detection limit of 2.97 mg/L and a limit of quantification of 8.24 mg/L for alkyl polyglycosides using this method. researchgate.net
Colorimetric Assays for Glucose (Product)
The primary product of this compound hydrolysis is glucose, which can be quantified using several well-established colorimetric methods.
Phenol-Sulfuric Acid Method
The phenol-sulfuric acid method is a widely used, simple, and reliable assay for the determination of total carbohydrates. researchgate.net In this assay, concentrated sulfuric acid hydrolyzes glycosidic bonds and dehydrates the resulting monosaccharides to form furfural (B47365) or hydroxymethylfurfural. researchgate.netgoogle.com These aldehyde derivatives then react with phenol (B47542) to produce a yellow-gold colored complex that can be quantified spectrophotometrically. researchgate.net For hexoses like glucose, the absorbance is typically measured at 490 nm. researchgate.netgoogle.com The color developed in this reaction is stable for several hours, and the method is accurate to within ±2% under optimal conditions. researchgate.net The linear range for quantitative detection of total sugar is generally between 0 and 100 µg/mL. google.com
Interactive Data Table: Phenol-Sulfuric Acid Method Parameters
| Parameter | Value | Reference |
| Principle | Dehydration by H₂SO₄ to furfural derivatives, followed by reaction with phenol | researchgate.netgoogle.com |
| Reagents | Phenol, Concentrated Sulfuric Acid | researchgate.netgoogle.com |
| Detection Wavelength | 490 nm for hexoses | researchgate.netgoogle.com |
| Linearity Range | 0–100 µg/mL for glucose | google.com |
| Stability | Color is stable for several hours | researchgate.net |
Anthrone-Sulfuric Acid Method
Another robust method for carbohydrate quantification is the anthrone-sulfuric acid assay. hannainst.com.tw The principle is similar to the phenol-sulfuric acid method, where concentrated sulfuric acid hydrolyzes polysaccharides and dehydrates the monosaccharides. The resulting furfural derivatives then react with anthrone (B1665570) to form a blue-green colored product. europa.eu The absorbance of this complex is measured, typically at a wavelength of 620 nm. europa.eu This assay has been successfully adapted to a microplate format, enhancing its speed and reducing the required volume of hazardous reagents. hannainst.com.tw The linear range for glucose using a microplate adaptation has been reported as 10 to 120 µg/mL. hannainst.com.tw
Interactive Data Table: Anthrone-Sulfuric Acid Method Parameters
| Parameter | Value | Reference |
| Principle | Dehydration by H₂SO₄ to furfural derivatives, followed by reaction with anthrone | hannainst.com.tweuropa.eu |
| Reagents | Anthrone, Concentrated Sulfuric Acid | hannainst.com.tweuropa.eu |
| Detection Wavelength | 620 nm | europa.eu |
| Linearity Range | 10–120 µg/mL (microplate method) | hannainst.com.tw |
| Product Color | Blue-green | europa.eu |
3,5-Dinitrosalicylic Acid (DNSA) Method for Reducing Sugars
The 3,5-dinitrosalicylic acid (DNSA) method is specific for the quantification of reducing sugars, such as glucose. In this assay, the DNSA is reduced to 3-amino-5-nitrosalicylic acid in an alkaline solution upon heating in the presence of a reducing sugar. This reaction results in a color change from yellow to orange or reddish-brown, with the intensity of the final color being proportional to the concentration of the reducing sugar. The absorbance is typically measured at 540 nm. It is important to note that this method is not suitable for quantifying the intact this compound, as the glycosidic linkage renders the anomeric carbon non-reducing. However, it is highly applicable for measuring the glucose liberated through hydrolysis. Caution is advised as other carbonyl-containing compounds, such as furfural and 5-hydroxymethylfurfural, which can be byproducts of acid hydrolysis of lignocellulosic biomass, can interfere with the DNSA assay, potentially leading to an overestimation of the reducing sugar concentration. researchgate.net
Interactive Data Table: DNSA Method Parameters
| Parameter | Value | Reference |
| Principle | Reduction of 3,5-dinitrosalicylic acid by reducing sugars | researchgate.net |
| Reagents | 3,5-Dinitrosalicylic Acid (DNSA), Sodium Hydroxide | researchgate.net |
| Detection Wavelength | 540 nm | google.com |
| Specificity | Reducing sugars (e.g., glucose) | researchgate.net |
| Potential Interferences | Furfural, 5-Hydroxymethylfurfural | researchgate.net |
Molecular and Biological Activity Studies of Eicosyl Beta Glucoside Analogues
Glycoside Interactions with Biological Systems
The amphiphilic nature of alkyl glycosides like eicosyl beta-glucoside, which possess a hydrophilic sugar head and a hydrophobic alkyl tail, governs their interactions with biological systems, particularly cell membranes and enzymes.
Alkyl glucosides are widely utilized as non-ionic detergents in membrane biology and biochemistry. nih.govnih.gov Their primary role is the solubilization of biological membranes to extract, purify, and study membrane proteins without denaturing them. nih.govtaylorfrancis.com A key challenge in membrane protein research is to maintain the protein's native and functional form once it is removed from its natural lipid environment. taylorfrancis.com Alkyl glucosides are effective in this regard because they can mimic the physical properties of the lipid bilayer, thereby preserving the structural integrity of the solubilized proteins. taylorfrancis.com
The length of the alkyl chain significantly influences the interaction with membrane proteins. For instance, studies on the integral membrane protein bacteriorhodopsin have shown that the thickness of the surfactant shell bound to the protein increases with the length of the surfactant's tail. nih.gov This property is crucial for stabilizing the protein in solution. Alkyl glucosides are also instrumental in the crystallization of membrane proteins, a necessary step for determining their three-dimensional structure using X-ray crystallography. nih.gov A detergent with a small head group, such as a glucoside, tends to form smaller protein-detergent complexes, which can be more favorable for crystallization. imperial.ac.uk
Glycosides and their analogues have been extensively studied as inhibitors of glycoside hydrolase enzymes, such as α-glucosidase. nih.gov α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose levels. wikipedia.orgscielo.br They act as competitive inhibitors of the α-glucosidase enzymes located in the brush border of the small intestine. wikipedia.org
Numerous studies have identified various glycoside-related compounds with potent α-glucosidase inhibitory activity. For example, certain chalcone-O-glycosides have been shown to exhibit moderate activity. nih.gov In another study, four different compounds identified through virtual screening were found to be noncompetitive α-glucosidase inhibitors with IC50 values ranging from 9.99 to 35.19 μM, which was more potent than the positive control, 1-deoxynojirimycin (B1663644) (IC50 = 52.02 μM). frontiersin.org Furthermore, an extract from Chrysophyllum cainito stem bark demonstrated significantly stronger inhibition of α-glucosidase activity (IC50 = 1.20 ± 0.09 μg/ml) compared to the drug acarbose (B1664774) (IC50 = 198.17 ± 4.74 μg/ml). nih.gov These findings highlight the potential for discovering and developing novel and effective α-glucosidase inhibitors from natural and synthetic glycoside analogues.
| Compound/Extract | Enzyme Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 44 (from virtual screen) | α-Glucosidase | 9.99 ± 0.43 μM | frontiersin.org |
| Compound 7 (from virtual screen) | α-Glucosidase | 17.36 ± 1.32 μM | frontiersin.org |
| Bavachalcone | α-Glucosidase | 15.35 ± 0.57 μg/mL | scielo.br |
| Chrysophyllum cainito extract | α-Glucosidase | 1.20 ± 0.09 μg/ml | nih.gov |
| Acarbose (Reference drug) | α-Glucosidase | 198.17 ± 4.74 μg/ml | nih.gov |
| 1-Deoxynojirimycin (Reference) | α-Glucosidase | 52.02 μM | frontiersin.org |
Beyond enzyme inhibition, glycoside-related compounds can modulate various cellular processes. A key area of investigation is their effect on glucose transport and uptake into cells. For instance, research has shown that certain plant extracts containing glycosides can stimulate glucose uptake. An extract from the stem bark of Chrysophyllum cainito, at a concentration of 50 μg/ml, significantly increased the amount of glucose uptake by abdominal muscles in the presence of insulin. nih.gov Similarly, studies on HepG2 liver cells demonstrated that polyphenolic fractions from Lauridia tetragona caused a significant, concentration-dependent increase in glucose utilization. mdpi.com
Conversely, inhibiting glucose uptake is a therapeutic strategy being explored for cancer treatment, as cancer cells often exhibit increased glucose metabolism. nih.gov Researchers have developed ester-derived compounds that act as glucose uptake inhibitors. nih.gov Due to the potential instability of the ester linkage, isosteres, including amine-linked analogues, have been synthesized and shown to effectively inhibit glucose transport, thereby slowing the growth of cancer cells. nih.gov These studies indicate that by modifying the structure of glycosides and related compounds, it is possible to either stimulate or inhibit cellular glucose uptake, demonstrating their potential as modulators of fundamental cellular functions.
In Silico Approaches to Molecular Interactions and Biological Potential
Computational methods, including molecular docking, modeling, and dynamic simulations, are powerful tools for exploring the structure-function relationships of alkyl glucoside analogues at a molecular level. These approaches help in understanding how modifications to the alkyl chain length and substitutions on the glucoside headgroup can influence their interactions with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between alkyl glucoside analogues and enzymes, providing insights into their potential inhibitory activities.
Research on analogues has shown that these compounds can effectively bind to the active sites of various enzymes. For instance, studies on octyl β-D-glucopyranoside esters demonstrated their potential to interact with enzymes like the SARS-CoV-2 main protease and fungal enzymes. nih.gov The docking scores, which represent the binding affinity, indicate the strength of these interactions. Generally, a more negative docking score implies a stronger binding affinity.
In a representative study, various glucoside compounds were docked against α-glucosidase, an enzyme targeted in the management of type 2 diabetes. The results revealed that the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, are key to their inhibitory potential. mdpi.combbrc.in For example, apigenin-7-O-glucoside showed a high binding affinity for both α-amylase and α-glucosidase. mdpi.com Similarly, docking studies of a β-glucosidase from Paenibacillus lautus with cellobiose (B7769950) reported a high negative interaction energy of -13.29 kcal/mol, indicating a strong and stable binding. nih.gov These studies underscore the importance of specific residues within the enzyme's active site that form crucial hydrogen bonds with the glucoside moiety. researchgate.net
The table below summarizes representative molecular docking results for various glucoside analogues with different enzymes, illustrating their binding affinities.
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Apigenin-7-O-Glucoside | α-Amylase | -45.02 (MM/GBSA) | Not Specified |
| Apigenin-7-O-Glucoside | α-Glucosidase | -38.28 (MM/GBSA) | Not Specified |
| Prangenidin | α-Glucosidase | -7.7 | GLY-228, GLU-271 |
| Columbin | α-Glucosidase | -8.1 | ASN-301 |
| RPR (tripeptide) | α-Glucosidase | -6.1 | Asp616, Trp376 |
| BglB Ligand | β-Glucosidase | -6.2 kJ/mol | Not Specified |
Table created from data in multiple sources. mdpi.combbrc.inmdpi.comresearchgate.net
These analyses demonstrate that the structural features of the glucoside and its derivatives are critical for effective binding to enzyme active sites, suggesting that this compound could also exhibit significant interactions with relevant biological targets.
Computational modeling provides a deeper understanding of the relationship between the molecular structure of alkyl glucosides and their biological function. Techniques like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are employed to analyze how physicochemical properties influence biological activity. nih.govnih.gov
QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.com For long-chain alkyl glucosides, QSAR can predict how the length of the alkyl chain (such as the C20 eicosyl chain) affects properties like surfactant efficacy or enzyme inhibition. For instance, the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the tail length, is used to predict the self-assembly behavior of these molecules into structures like micelles or lamellar phases. mdpi.com
DFT calculations are used to investigate the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. Studies on shorter-chain analogues have shown that modifications to the glucoside, such as esterification, can decrease the HOMO-LUMO gap, suggesting an increase in chemical reactivity which may correlate with biological activity. redalyc.org
The insights gained from these models are crucial for designing novel alkyl glucosides with enhanced or specific functionalities, whether for use as surfactants or as potential therapeutic agents. researchgate.netnih.gov
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their complexes over time. For alkyl glucoside analogues, MD simulations provide detailed information on their conformational changes, interactions with solvents, and the stability of their binding to enzymes. nih.gov
Simulations of octyl glucoside micelles have been used to explore their structural and dynamic properties, such as aggregate shape, internal tail dynamics, and relaxation times. semanticscholar.org These studies show that micelles of various sizes can be stable and reveal how the individual surfactant molecules behave within the aggregate. semanticscholar.org Similar simulations on long-chain alkyl sulfonates have demonstrated the mechanism of self-assembly and phase transitions from a gel to a lamellar phase. nih.gov
When applied to ligand-enzyme complexes, MD simulations can validate the stability of binding modes predicted by molecular docking. mdpi.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein-ligand complex from its initial conformation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different regions of the protein. A stable RMSD profile over the simulation time suggests a stable binding complex. mdpi.comnih.gov
Furthermore, MD simulations allow for the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov These simulations have confirmed that glucoside compounds can form stable complexes with target enzymes like α-amylase and α-glucosidase, supporting their potential as inhibitors. mdpi.com The analysis of hydrogen bonds and other non-covalent interactions throughout the simulation reveals the key residues responsible for maintaining the stability of the complex. nih.govnih.gov
Environmental Fate and Biodegradation of Eicosyl Beta Glucoside
Biodegradation Pathways and Mechanisms for Alkyl Polyglucosides
The biodegradation of alkyl polyglucosides, including eicosyl beta-glucoside, proceeds through well-documented pathways initiated by microbial enzymes. This process can be categorized into primary biodegradation, where the molecule loses its surfactant properties, and ultimate biodegradation, which involves complete mineralization.
The principal mechanism for the primary biodegradation of APGs is the enzymatic hydrolysis of the glycosidic bond that links the hydrophobic alkyl chain (e.g., the eicosyl group) to the hydrophilic glucose head. researchgate.net This cleavage is the predominant initial step, breaking the surfactant molecule into a fatty alcohol and a glucose sugar unit. researchgate.net This initial breakdown results in the loss of the compound's surface-active properties. researchgate.net The hydrolysis of the APG into its constituent alcohol and polysaccharide components has been observed to occur within the first 1 to 12 days of the biodegradation process. researchgate.netresearchgate.net
Following the initial hydrolysis, the resulting metabolites undergo further degradation. The glucose molecule is readily metabolized by microorganisms through pathways like the pyruvate cycle, ultimately mineralizing into carbon dioxide and water. researchgate.net The fatty alcohol, in this case, eicosyl alcohol, is metabolized through β-oxidation, a process that breaks down the long alkyl chain into smaller units that can enter cellular metabolism. researchgate.net Under aerobic conditions, APGs are ultimately converted entirely to carbon dioxide and water, completing the mineralization process. nih.gov
Table 1: Summary of APG Biodegradation Pathways
| Biodegradation Stage | Mechanism | Reactants | Products |
| Primary Biodegradation | Enzymatic Hydrolysis of Glycosidic Bond | This compound, Water | Eicosyl alcohol, Glucose |
| Ultimate Biodegradation | Microbial Metabolism (Pyruvate Cycle) | Glucose | Carbon Dioxide, Water |
| Ultimate Biodegradation | β-oxidation | Eicosyl alcohol | Fatty acids, Acetyl-CoA |
Factors Influencing Biodegradation Rates
The rate at which this compound biodegrades is not constant but is influenced by both its molecular structure and the surrounding environmental conditions.
The length and structure of the alkyl chain are critical factors determining the rate of biodegradation. Generally, an increase in the length of the alkyl chain leads to greater hydrophobicity and reduced aqueous solubility, which can result in slower degradation rates. researchgate.net For linear alkyl polyglucosides, the rate of degradation has been observed to decrease as the chain length increases, following the general trend of C8 > C10 ~ C12 > C14. researchgate.net Given that this compound possesses a long C20 alkyl chain, it is expected to biodegrade more slowly than its shorter-chain counterparts. Conversely, some studies have found that APGs with longer alkyl chains biodegrade faster than those with shorter ones. researchgate.net However, under anaerobic conditions, it has been clearly demonstrated that the APG with the shortest alkyl chain exhibited the fastest biodegradability and achieved a higher degree of mineralization. nih.gov Branched alkyl chain structures also tend to decrease the rate of degradation compared to linear chains. researchgate.net
Environmental conditions, particularly the presence or absence of oxygen, significantly impact the degradation profile of APGs.
Aerobic Conditions: In the presence of oxygen, alkyl polyglucosides are considered readily biodegradable. nih.govresearchgate.net The complete mineralization to carbon dioxide and water proceeds efficiently in aerobic environments such as wastewater treatment plants. nih.gov
Anaerobic Conditions: Under anaerobic conditions, the biodegradation of APGs is considerably slower and may be incomplete. researchgate.net Studies have shown that at standard initial concentrations (100 mg C/L), APGs can inhibit the production of biogas, indicating a disruption of the anaerobic microbial community. nih.gov This limited degradation rate in anaerobic environments can potentially lead to the accumulation of these surfactants in settings like sewage sludge or contaminated soil. researchgate.net However, some studies have demonstrated that complete anaerobic degradation can be achieved for certain APGs, such as C10 and C12 ethyl glucoside esters, after a typical lag period of 3 to 4 weeks. researchgate.net
Table 2: Factors Affecting APG Biodegradation
| Factor | Influence on Biodegradation Rate | Rationale |
| Alkyl Chain Length | Generally, longer chains (like C20) decrease the rate. researchgate.netnih.gov | Increased hydrophobicity and lower water solubility can limit microbial uptake. researchgate.net |
| Alkyl Chain Structure | Branched structures degrade slower than linear ones. researchgate.net | Steric hindrance can impede enzymatic attack. |
| Oxygen Availability | Aerobic conditions lead to rapid and complete degradation. nih.govresearchgate.net | Oxygen is a crucial electron acceptor for efficient microbial respiration. |
| Oxygen Availability | Anaerobic conditions result in slow and often incomplete degradation. nih.gov | The metabolic pathways are less efficient, and high concentrations can be inhibitory to methanogenic microbes. nih.gov |
Microbial Biotransformation Studies and Microorganism Acclimatization
The biotransformation of alkyl polyglucosides is carried out by diverse microbial communities. Studies have shown that microorganisms can adapt or acclimatize to the presence of these surfactants. For example, the complete anaerobic degradation of some APGs was observed only after a lag phase of several weeks, suggesting that the microbial consortium required time to adapt and express the necessary enzymes for degradation. researchgate.net The introduction of APGs into microbial ecosystems, such as the rumen of cattle, has been shown to alter the microbial community and its functional capabilities, including enhancing the utilization of fatty acids by bacteria. mdpi.com The ability of microbial populations to adapt is crucial for the effective removal of these compounds from the environment.
Advanced Research Directions and Future Perspectives
Development of Novel and Sustainable Synthesis Routes for Long-Chain Alkyl Glycosides
The synthesis of long-chain alkyl glycosides like eicosyl beta-glucoside is moving towards more sustainable and efficient methods, with a strong emphasis on enzymatic and green chemistry approaches. Traditional chemical methods, such as the direct glycosidation or Fischer glycosylation, involve reacting glucose directly with a long-chain alcohol like eicosanol (B47690). nih.gov While effective, these methods often require high temperatures, pressure, and strong acid catalysts, leading to by-products and higher energy consumption. nih.gov
Modern research focuses on enzymatic synthesis, which offers higher selectivity and milder reaction conditions. The two primary enzymatic routes are reverse hydrolysis and transglycosylation.
Reverse Hydrolysis : This method involves the direct condensation of glucose with an alcohol, catalyzed by enzymes such as β-glucosidases. monsachemical.combrillachem.com Engineered enzymes, like the N189F dalcochinase mutant, have shown significant potential for producing long-chain alkyl glucosides. monsachemical.combrillachem.com The reaction equilibrium can be shifted to favor synthesis by controlling the water content in the system, for instance, by using tert-butanol (B103910) as a cosolvent. brillachem.com
Transglycosylation : In this process, a glycosyl donor other than a simple sugar is used. The enzyme (e.g., almond β-glucosidase) transfers the glycosyl group from an activated substrate to the long-chain alcohol. lookchem.com Studies have shown that transglycosylation can be significantly more efficient than reverse hydrolysis, especially in the initial reaction phase, overcoming the low solubility of glucose in the alcohol substrate. lookchem.com
To enhance yield and sustainability, researchers are exploring novel reaction media, such as ionic liquids and co-solvent mixtures, which can improve enzyme stability and substrate solubility. researchgate.net For example, the use of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIm][PF6]) has been shown to enhance production rates.
Below is a comparative table of different synthesis methods for long-chain alkyl glycosides.
Table 1: Comparison of Synthesis Routes for Long-Chain Alkyl Glycosides| Feature | Direct Glycosidation (Fischer) | Enzymatic - Reverse Hydrolysis | Enzymatic - Transglycosylation |
|---|---|---|---|
| Catalyst | Strong acids (e.g., p-Toluenesulfonic acid) | β-Glucosidases (e.g., engineered dalcochinase) | β-Glucosidases (e.g., almond β-glucosidase) |
| Reactants | Glucose, Long-chain alcohol | Glucose, Long-chain alcohol | Activated glycosyl donor, Long-chain alcohol |
| Conditions | High temperature (~115°C), Vacuum pressure | Mild temperature (~30°C), Controlled water activity | Mild temperature, Controlled water activity |
| Advantages | Low-cost raw materials, established method | High selectivity, mild conditions, sustainable | Higher yields and reaction rates than reverse hydrolysis |
| Disadvantages | High energy consumption, by-product formation | Lower yields due to equilibrium limitations, glucose solubility issues | Requires more expensive activated glycosyl donors |
| References | nih.gov | monsachemical.combrillachem.com | lookchem.com |
Potential Biotechnological Applications of this compound in Niche Areas
The unique properties of this compound, stemming from its long C20 alkyl chain and hydrophilic glucose head, open up potential applications in several niche biotechnological areas beyond its general use as a mild, biodegradable surfactant in cosmetics and personal care products. lookchem.comnih.govmonash.edu
Advanced Drug Delivery Systems : Alkyl glycosides can self-assemble into vesicles (niosomes) that can encapsulate hydrophilic or hydrophobic drugs. researchgate.netnih.gov The long eicosyl chain of this compound could form highly stable vesicles with low drug leakage rates. These biocompatible and biodegradable vesicles could be used for targeted and controlled release of therapeutic agents. The glycoside headgroup may also facilitate specific interactions with cell surface receptors, offering a pathway for targeted delivery. researchgate.net Research on steroid glycosides as prodrugs for colon-specific delivery highlights the potential for the glycosidic bond to be cleaved by specific enzymes in the body, releasing the active agent at a desired site. epa.gov
Biomembrane Research and Protein Stabilization : Shorter-chain alkyl glucosides are widely used to solubilize and stabilize membrane proteins for structural studies. The longer, more lipid-like eicosyl chain could be particularly useful for stabilizing large, complex membrane proteins or protein complexes by mimicking the native lipid bilayer more closely. This can be crucial for biophysical characterization and drug discovery efforts targeting these proteins.
Specialty Emulsifiers for Bio-formulations : In the agrochemical and pharmaceutical industries, there is a need for highly effective and biocompatible emulsifiers. This compound could be used to create stable water-in-oil (W/O) or oil-in-water (O/W) emulsions for formulating sensitive bioactive compounds, such as peptides, enzymes, or agricultural biologicals, protecting them from degradation and enhancing their bioavailability. monsachemical.com
Integration of Multi-Omics Data in Complex Glycoside Research
Understanding the biosynthesis, regulation, and function of complex glycosides requires a holistic approach that goes beyond single-domain analysis. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a system-level view of the biological processes involved. chemimpex.com
In the context of glycoside research, this integration is crucial for several reasons:
Pathway Elucidation : By combining transcriptomic data (identifying the expression of genes encoding enzymes like glycosyltransferases) with metabolomic data (measuring the levels of glycoside precursors and products), researchers can elucidate and map the complete biosynthetic pathways of novel glycosides. nih.gov This is essential for metabolic engineering efforts aimed at overproducing valuable compounds like this compound in microbial or plant-based systems. nih.gov
Biomarker Discovery : Changes in the levels of specific glycosides and their related proteins (the glycoproteome) can be associated with various physiological or pathological states. monash.edu Integrating glycomic, proteomic, and metabolomic data allows for the discovery of robust biomarker panels for disease diagnosis and progression monitoring. monash.educhemimpex.com For instance, analyzing these datasets together can reveal how alterations in glycosylation pathways are linked to diseases like cancer or diabetes. monash.eduresearchgate.net
Functional Genomics : Multi-omics approaches can help uncover the function of specific glycosides. By correlating the presence of a glycoside with the expression of certain genes and proteins, and subsequent phenotypic changes, researchers can infer its biological role. This integrated analysis helps bridge the gap from genotype to phenotype, providing a comprehensive understanding of a glycoside's mechanism of action. chemimpex.com
Advanced Computational Chemistry for Predictive Glycoside Design and Functional Analysis
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of novel glycosides. These methods allow for the in silico prediction of molecular properties and interactions, reducing the need for extensive and costly laboratory experiments. researchgate.net
Predictive Glycoside Design : Using techniques like molecular dynamics (MD) simulations and quantum mechanics (QM), scientists can predict the physicochemical properties of a designed glycoside like this compound. This includes its self-assembly behavior, emulsifying capacity, and interaction with other molecules. For example, computational modeling can be employed to design glycosides with enhanced affinity for specific protein targets, which is a key aspect of drug development. Machine learning and artificial neural networks, trained on large datasets of existing molecules, can further suggest novel glycoside structures with desirable properties.
Functional Analysis and Interaction Mapping : Molecular docking and MD simulations can predict how a glycoside will interact with biological targets such as enzymes or receptors. epa.gov This is critical for understanding its mechanism of action. For instance, simulations can reveal the precise binding mode of a glycoside inhibitor in the active site of a β-glucosidase enzyme. This approach provides a detailed, atomistic view of the key interactions (e.g., CH-π interactions between the glycan and aromatic amino acid residues) that govern molecular recognition, guiding the rational design of more potent and selective molecules.
The following table summarizes the computational approaches and their applications in glycoside research.
Table 2: Computational Chemistry Approaches in Glycoside Research| Computational Method | Application | Predicted Outcome / Analysis | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior of glycosides in various environments. | Self-assembly into vesicles, stability of glycoside-protein complexes, membrane interactions. | |
| Molecular Docking | Predicting the binding orientation of a glycoside to a protein target. | Binding affinity, identification of key interacting residues, virtual screening of glycoside libraries. | epa.gov |
| Quantum Mechanics (QM) | Calculating the electronic structure and energetics of molecules. | Reaction mechanisms for glycoside synthesis, accurate charge distribution for force fields. | researchgate.net |
| Machine Learning / AI | Training models on existing chemical data to predict properties of new molecules. | Prediction of bioactivity, ADMET properties, and suggestion of novel glycoside structures. |
Q & A
Q. How can the structural identity of Eicosyl beta-glucoside be confirmed in novel syntheses?
To confirm structural identity, researchers should combine spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) analysis (1H, 13C, and 2D techniques) identifies glycosidic linkages and aglycone orientation, while Mass Spectrometry (MS) verifies molecular mass and fragmentation patterns. For novel compounds, X-ray crystallography (as in maize beta-glucosidase studies) provides atomic-level resolution of the glucoside-enzyme interaction site . Purity is validated via High-Performance Liquid Chromatography (HPLC) with standardized reference compounds. Ensure reproducibility by cross-referencing with spectral databases (e.g., SciFinder) and adhering to IUPAC nomenclature .
Q. What methodologies are used to assess the enzymatic hydrolysis efficiency of this compound?
Enzyme kinetics assays using spectrophotometry (e.g., p-nitrophenyl-beta-glucoside hydrolysis) quantify catalytic activity. Define kinetic parameters (Km, Vmax) via Michaelis-Menten plots under controlled pH and temperature. For substrate specificity, employ competitive inhibition studies with analogs like dhurrin . Use recombinant beta-glucosidases (e.g., from Bacillus subtilis BglH) and validate activity with in-gel zymography . Include negative controls (e.g., heat-denatured enzymes) and triplicate measurements to minimize variability .
Q. How do beta-glucoside-specific transport systems influence this compound uptake in microbial models?
Study uptake using radiolabeled (e.g., 14C) this compound in bacterial systems (e.g., E. coli bgl operon). Measure intracellular accumulation via liquid scintillation counting. Phosphotransferase systems (PTS) are critical: enzyme IIBgl phosphorylates the substrate during transport, which can be inhibited by glucose via enzyme IIIGlc cross-talk . Compare wild-type vs. transporter-knockout strains to isolate transport mechanisms .
Advanced Research Questions
Q. What structural features determine substrate specificity between this compound and related glycosides?
Substrate specificity is governed by hydrophobic interactions in the aglycone-binding pocket. In maize beta-glucosidase (Glu1), residues W378, F198, F205, and F466 form a slot-like active site that accommodates specific aglycone conformations . For this compound, the long alkyl chain likely interacts with analogous hydrophobic residues. Mutagenesis studies (e.g., alanine scanning) can identify critical residues. Molecular docking simulations (using tools like AutoDock) predict binding affinities, validated by isothermal titration calorimetry (ITC) .
Q. How do phosphorylation mechanisms regulate this compound metabolism in bacterial systems?
In Oenococcus oeni, beta-glucoside metabolism involves phospho-beta-glucosidases (e.g., CelD), which hydrolyze phosphorylated substrates post-transport . Phosphorylation by PTS systems (e.g., BglG in E. coli) inactivates antiterminator proteins, repressing operon expression until beta-glucosides are available . Use phospho-specific antibodies or 32P-labeling to track phosphorylation states. Transcriptomic analysis (RNA-seq) under varying substrate conditions reveals regulatory networks .
Q. What metagenomic approaches are effective for identifying novel this compound hydrolases?
Metagenomic libraries from beta-glucoside-rich environments (e.g., biogas digesters) can be screened via functional complementation in beta-glucoside-auxotrophic strains. Activity-based screening with chromogenic substrates (e.g., X-gluc) identifies positive clones. Sequence-based methods (PCR with degenerate primers targeting conserved GH1 family motifs) and in silico tools (e.g., EXPASY for isoelectric point prediction) refine candidate selection .
Q. How can researchers resolve contradictions in kinetic data from different assay conditions?
Standardize assay protocols (pH, temperature, ionic strength) and validate enzyme purity via SDS-PAGE. Use statistical tools (e.g., ANOVA) to assess variability between replicates. For conflicting substrate affinity data, re-evaluate assumptions of linearity in Michaelis-Menten kinetics. Cross-validate with orthogonal methods (e.g., ITC for binding constants vs. spectrophotometric assays) . Transparent reporting of raw data and error margins is critical, as per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
